molecular formula C8HF17O2 B15089358 Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)

Cat. No.: B15089358
M. Wt: 452.06 g/mol
InChI Key: QWJZWOBJQSURLV-UHFFFAOYSA-N
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Description

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is a fluorinated organic compound with the molecular formula C8HF17O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 2,3-dimethyl-4-oxaheptan-2-ol. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete fluorination of the precursor.

Industrial Production Methods

In industrial settings, the production of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is often scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Perfluorinated halides or amines.

Scientific Research Applications

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

    Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.

Mechanism of Action

The mechanism of action of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated structure allows it to form stable complexes with various substrates, enhancing its effectiveness in applications such as surfactants and coatings. The pathways involved include the formation of micelles and the stabilization of emulsions.

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro(2-methyl-3-oxahexan-2-ol)
  • Perfluoro(3,4-dimethyl-5-oxaheptan-3-ol)
  • Perfluoro(2,3-dimethyl-4-oxaoctan-2-ol)

Uniqueness

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) stands out due to its specific molecular structure, which provides a unique balance of hydrophobicity and chemical stability. This makes it particularly effective in applications requiring high thermal and chemical resistance, such as in the production of advanced coatings and surfactants.

Properties

Molecular Formula

C8HF17O2

Molecular Weight

452.06 g/mol

IUPAC Name

1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-ol

InChI

InChI=1S/C8HF17O2/c9-2(10,6(18,19)20)8(24,25)27-3(11,7(21,22)23)1(26,4(12,13)14)5(15,16)17/h26H

InChI Key

QWJZWOBJQSURLV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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